LED209 was discovered through high-throughput screening of a library of small organic molecules at the University of Texas Southwestern Medical Center, targeting the QseC signaling pathway, which is crucial for the virulence of many Gram-negative bacteria. The compound is classified as an antivirulence agent due to its mechanism of action that interferes with bacterial signaling rather than directly killing bacteria .
The synthesis of LED209 involves a multi-step process:
LED209 has a complex molecular structure characterized by:
The structural integrity is essential for its function as minor modifications can significantly impact efficacy .
LED209 primarily participates in reactions that involve:
The mechanism by which LED209 exerts its effects involves:
LED209 exhibits several notable physical and chemical properties:
LED209 has several promising applications in scientific research and potential therapeutic development:
LED209 arose from targeted efforts to combat multidrug-resistant Gram-negative pathogens by intercepting their virulence-regulating circuitry. Unlike conventional antibiotics that inhibit essential growth processes, LED209 functions as a prodrug that undergoes bacterial-specific hydrolysis to release its active warhead, OM188 (isothiocyanate derivative), which allosterically modifies the QseC receptor [2] [4]. This mechanism spares bacterial growth, theoretically minimizing resistance selection. Key advancements in its development include:
Table 1: Physicochemical and Biological Profile of LED209
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₉H₁₇N₃O₂S₂ | Determines drug-likeness and synthetic accessibility |
Molecular Weight | 383.484 g/mol | Impacts membrane permeability and diffusion |
LogP | 3.4 | Moderate lipophilicity for cellular uptake |
Aqueous Solubility | <1 mg/mL | Limits bioavailability; requires formulation aids |
Primary Target | QseC histidine kinase | Confers pathogen selectivity |
Virulence Inhibition (EHEC) | IC₅₀: ~500 nM | Potency against Shiga toxin and adhesion genes |
QseC is a membrane-bound histidine kinase serving as a master regulator of virulence in Gram-negative pathogens. Its structural and functional characteristics make it an ideal target for LED209:
Structural Vulnerability: The cytoplasmic domain of QseC (QseC-CD) features a dimeric helical structure with ATP-binding and phosphotransfer motifs. Mutagenesis studies confirm that LED209’s warhead, OM188, covalently modifies lysine residues near the active site, disrupting kinase activity and phosphotransfer [2] [3].
Virulence Regulation:
Table 2: Pathogens Targeted by LED209 via QseC Inhibition
Pathogen | Virulence Process Disrupted | Efficacy of LED209 |
---|---|---|
Escherichia coli (EHEC) | Shiga toxin production, A/E lesions | >50% reduction in stx2a and eae expression |
Salmonella enterica | Intramacrophage replication, invasion | 2-log reduction in systemic infection (murine model) |
Francisella tularensis | Immune evasion, intracellular growth | 90% survival in treated vs. 10% control mice |
Klebsiella pneumoniae | Biofilm formation, adhesion | 70% reduction in biofilm biomass |
Pseudomonas aeruginosa | Exotoxin secretion, motility | Suppression of type III secretion system genes |
The therapeutic strategy underpinning LED209 addresses critical limitations of conventional antibiotics:
Table 3: Advantages of LED209 over Conventional Antibiotics
Parameter | LED209 (Antivirulence) | Traditional Antibiotics |
---|---|---|
Primary Mechanism | QseC inhibition → virulence suppression | Cell wall/Metabolism disruption → cell death |
Resistance Emergence | Negligible in preclinical models | Rapid (days–weeks) |
Microbiome Impact | Minimal | Significant dysbiosis |
Therapeutic Window | High (low cytotoxicity) | Variable (class-dependent toxicity) |
Combination Potential | Synergizes with sub-MIC antibiotics | Antagonism or indifference common |
Concluding Remarks
LED209 exemplifies the innovative "bad drugs for bad bugs" philosophy—agents that disarm pathogens without invoking the Darwinian penalties of bactericidal antibiotics. Its precision targeting of QseC underscores the druggability of bacterial signaling pathways and offers a template for next-generation antimicrobials. Future efforts will focus on optimizing pharmacokinetics (e.g., prodrug stability) and expanding delivery platforms to harness its full clinical potential.
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: